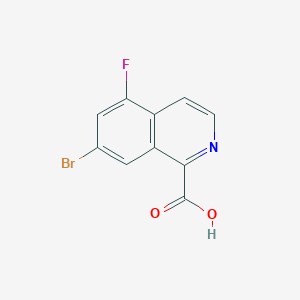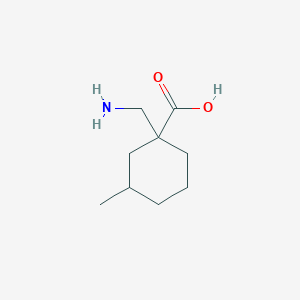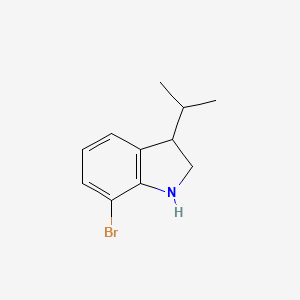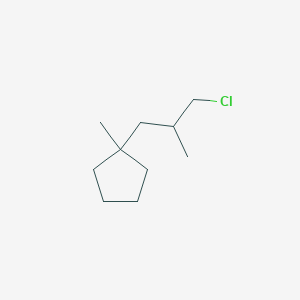![molecular formula C8H4F3N3O2 B13195237 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxylic acid with a trifluoromethyl-substituted diketone under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens, alkyl, or aryl groups.
科学的研究の応用
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth .
類似化合物との比較
Similar Compounds
5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: This compound has a similar core structure but with a methyl group at the 5-position instead of a carboxylic acid group.
5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: This variant includes a thienyl group, which can alter its chemical and biological properties.
Uniqueness
5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid group on the pyrazolo[1,5-a]pyrimidine core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H4F3N3O2 |
|---|---|
分子量 |
231.13 g/mol |
IUPAC名 |
5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-3-4(7(15)16)14-6(13-5)1-2-12-14/h1-3H,(H,15,16) |
InChIキー |
ZJQIXUOQOHMTQZ-UHFFFAOYSA-N |
正規SMILES |
C1=C2N=C(C=C(N2N=C1)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)

![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)




![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)



